Alphate

Description

Contextualization of "Alphate" in Contemporary Chemical Literature

In current chemical discourse and documentation, "this compound" is frequently listed as a synonym for the organophosphate insecticide Monocrotophos (B1676717). This association is evident in chemical databases and various publications where Monocrotophos is discussed. chemspider.comchemnet.comechemi.comcas.orgsolubilityofthings.comnih.govmolbase.com

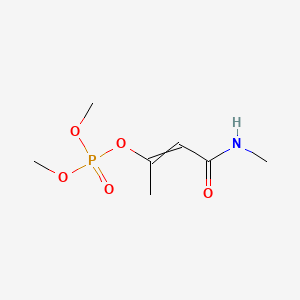

Monocrotophos, a highly hazardous organophosphate insecticide, is known by several names, including "this compound". chemspider.comchemnet.comsolubilityofthings.comnih.govmolbase.comwikipedia.org Its chemical structure is characterized by a phosphate (B84403) ester group linked to a substituted vinyl moiety. The preferred IUPAC name for Monocrotophos is dimethyl (2E)-4-(methylamino)-4-oxobut-2-en-2-yl phosphate. wikipedia.org It exists in cis- and trans-forms, with the cis-form typically being the major constituent in technical-grade material. herts.ac.uk

Monocrotophos has the molecular formula C₇H₁₄NO₅P and a molecular weight of 223.16 g/mol . nih.govwikipedia.orgherts.ac.uksigmaaldrich.comnist.gov Pure Monocrotophos is described as colorless crystals with a melting point of 54-55 °C, while the technical substance appears as a reddish-brown mixture of solid and liquid with a melting point between 25-30 °C. wikipedia.orginchem.org It has a mild, ester-like odor and is miscible or highly soluble in water and various organic solvents. wikipedia.orginchem.orgontosight.ai

The chemical structure and some key properties of Monocrotophos (this compound) are summarized in the table below:

| Property | Value | Source |

| Chemical Formula | C₇H₁₄NO₅P | nih.govwikipedia.orgherts.ac.uksigmaaldrich.comnist.gov |

| Molecular Weight | 223.16 g/mol | nih.govwikipedia.orgherts.ac.uksigmaaldrich.comnist.gov |

| PubChem CID | 5371562, 23353 | nih.govwikipedia.orgherts.ac.uksigmaaldrich.comjchr.orgepa.govnih.gov |

| CAS Number | 6923-22-4, 2157-98-4 | chemspider.comchemnet.comechemi.comnih.govwikipedia.orgherts.ac.uksigmaaldrich.comnist.gov |

| Appearance (Pure) | Colorless crystals | herts.ac.ukinchem.org |

| Appearance (Technical) | Reddish-brown mixture of solid and liquid | herts.ac.ukinchem.org |

| Melting Point (Pure) | 54-55 °C | inchem.org |

| Melting Point (Technical) | 25-30 °C | inchem.org |

| Solubility in water | Miscible/Soluble | wikipedia.orginchem.orgontosight.ai |

| Vapor Pressure | 7 x 10⁻⁵ mm Hg at 20 °C; 0.000007 mmHg at 20°C | wikipedia.orginchem.org |

While "this compound" specifically refers to Monocrotophos in most contexts, the prefix "alpha-" is a common descriptor in chemical nomenclature. It is used in various ways, including indicating the position of a substituent on a carbon chain (e.g., the carbon atom adjacent to a functional group) or denoting a specific isomer or form of a compound. The term "this compound" itself does not represent a distinct, broadly defined chemical moiety or functional group independent of its association with Monocrotophos. Its appearance in nomenclature is primarily as a trivial or common name for this specific organophosphate. chemspider.comchemnet.comechemi.comcas.orgsolubilityofthings.comnih.govmolbase.com

It is crucial to differentiate "this compound" (Monocrotophos) from other chemical entities that utilize the "alpha-" prefix or similar terminology. Numerous compounds incorporate "alpha-" into their names, signifying structural characteristics unrelated to the organophosphate structure of Monocrotophos.

Examples include:

Alpha-Terpineol: This is a monoterpene alcohol with the chemical formula C₁₀H₁₈O. nih.govnih.govuni.lufishersci.caslideshare.netfishersci.cascentree.cowikipedia.org It is a naturally occurring compound found in various plants and is commonly used in fragrances and flavorings. nih.govfishersci.caslideshare.netscentree.co It has a cyclohexane (B81311) ring structure with an alcohol group, distinctly different from the organophosphate structure of Monocrotophos. slideshare.net Alpha-terpineol has a PubChem CID of 17100. nih.govuni.lufishersci.cafishersci.cawikipedia.org

Alpha-Phosphates: This term can refer to various phosphate compounds where a phosphate group is attached at a position designated as "alpha". This often occurs in biological molecules, such as phosphorylated sugars. Examples include alpha-D-glucose 1-phosphate (PubChem CID 65533 and 7091266) nih.govnih.gov and alpha-D-glucosamine 6-phosphate (PubChem CID 439217) flybase.org. These compounds feature a phosphate group attached to a carbohydrate structure, which is chemically distinct from Monocrotophos. Another example is glycerol-alpha-phosphate (sn-Glycero-3-phosphate), a key intermediate in lipid metabolism (PubChem CID 754). metabolomicsworkbench.org

These examples highlight that while "this compound" is a specific name for Monocrotophos, the "alpha-" prefix is a general descriptor used across diverse areas of organic and biochemistry to denote structural features or specific isomers.

Evolution of Research Perspectives on "this compound" Compounds

The research focus on "this compound," primarily as Monocrotophos, has evolved significantly since its introduction as a pesticide. Initially, research centered on its efficacy as a broad-spectrum insecticide and acaricide for agricultural applications on various crops like cotton, rice, bananas, and vegetables. herts.ac.ukjchr.orgapvma.gov.au Monocrotophos was first registered in Australia in 1968 and played a role in pest control due to its systemic properties. apvma.gov.au

However, research perspectives shifted considerably with increasing awareness and investigation into its environmental fate and toxicological profile. Studies began to detail its persistence in the environment and its high toxicity to non-target organisms, particularly birds and aquatic invertebrates. apvma.gov.auacs.org This led to extensive research into its mechanisms of toxicity, primarily its potent inhibition of acetylcholinesterase, a key enzyme in the nervous system. apvma.gov.autaylorandfrancis.com

Further research has explored its metabolic fate in plants and animals, identifying various breakdown products and pathways. inchem.org Studies have also investigated the potential for resistance development in pest populations. apvma.gov.au

More recent research has delved into the sub-lethal effects and potential long-term impacts of exposure, including studies on its influence on gut microbiota and potential links to conditions like glucose intolerance. wikipedia.org Research has also examined its cardiotoxicity and neurotoxicity at a cellular level, exploring mechanisms involving apoptosis and interactions with enzyme systems like cytochrome P450s. wikipedia.orgtaylorandfrancis.com

The evolution of research reflects a transition from focusing solely on the pesticidal utility of Monocrotophos to a comprehensive understanding of its chemical properties, environmental behavior, and diverse toxicological effects, leading to its regulation and bans in many parts of the world. wikipedia.orgapvma.gov.au

Structure

3D Structure

Properties

IUPAC Name |

dimethyl [4-(methylamino)-4-oxobut-2-en-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-6(5-7(9)8-2)13-14(10,11-3)12-4/h5H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTSDMXIXPKRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042164 | |

| Record name | Alphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-98-4 | |

| Record name | Moncrotophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1-methyl-3-(methylamino)-3-oxoprop-1-enyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Computational Studies of Alphate Architectures

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for characterizing the intricate structures of alpha-phosphate-containing molecules. By probing the interactions of these molecules with electromagnetic radiation, researchers can deduce information about vibrational modes, nuclear environments, and molecular mass, which are essential for structural elucidation and functional analysis.

Infrared (IR) spectroscopy is a powerful method for identifying functional groups and characterizing the vibrational modes within a molecule. nih.govmsu.edu In complexes containing alpha-phosphate moieties, IR spectra reveal characteristic absorption bands corresponding to the vibrations of the phosphate (B84403) group itself, as well as those of the organic part of the molecule. sci-hub.stresearchgate.net

The P-O stretching and O-P-O bending vibrations of the [PO₄]³⁻ tetrahedron are prominent features in the IR spectra of phosphate compounds. sci-hub.stresearchgate.net P-O stretching vibrations typically appear in the 950-1300 cm⁻¹ range, while O-P-O bending vibrations are found between 400-640 cm⁻¹. researchgate.net The precise position and shape of these bands are sensitive to the local chemical environment, including the type of cation present and the formation of hydrogen bonds. nih.govsci-hub.st

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| P-O Stretching | [PO₄]³⁻ | 950 - 1300 | researchgate.net |

| O-P-O Bending | [PO₄]³⁻ | 400 - 640 | researchgate.net |

| C-H Stretching (sp³) | Alkyl | 2850 - 3000 | msu.edu |

| C-H Stretching (sp²) | Alkenyl, Aromatic | 3000 - 3100 | msu.edu |

| C-H Stretching (sp) | Alkynyl | ~3300 | msu.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of alpha-phosphate compounds in solution and solid states. rsc.org Particularly, ³¹P-NMR is highly effective for directly probing the chemical environment of the phosphorus nucleus. huji.ac.iloxinst.com The phosphorus-31 isotope has a nuclear spin of ½ and 100% natural abundance, making it one of the easier nuclei to study by NMR. oxinst.com

The chemical shift (δ) in a ³¹P-NMR spectrum provides information about the electronic environment and oxidation state of the phosphorus atom. oxinst.com Different types of phosphate groups, such as (H₂PO₄)⁻, (HPO₄)²⁻, and (PO₄)³⁻, exhibit distinct isotropic chemical shifts, appearing around δ -10, -20, and -30, respectively, in solid-state NMR. rsc.org In organic phosphates, the chemical shift range is wide, allowing for the differentiation of phosphorus atoms in various functional groups. huji.ac.il For instance, the ³¹P chemical shifts of triphenylphosphine (B44618), triphenylphosphine oxide, triphenylphosphite, and triphenylphosphate vary over a range of approximately 150 ppm. oxinst.com

Furthermore, spin-spin coupling between ³¹P and other nuclei, such as ¹H, provides valuable structural information. huji.ac.il One-bond ¹H-³¹P coupling constants are typically large (600-700 Hz). huji.ac.il These couplings, observable in ¹H-coupled ³¹P spectra or ³¹P-coupled ¹H spectra, help in assigning the structure of the molecule. huji.ac.il For complex alpha-phosphate architectures, including nucleoside triphosphates, ³¹P-NMR is essential for confirming the structure and purity of the synthesized compounds. mdpi.com Theoretical calculations are also employed to interpret measured ³¹P-NMR shifts, taking into account factors like molecular dynamics, solvent effects, and relativistic effects to achieve accurate structural and dynamic interpretations. rsc.org

| Phosphate Group Type | Typical Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| (H₂PO₄)⁻ | ~ -10 | rsc.org |

| (HPO₄)²⁻ | ~ -20 | rsc.org |

| (PO₄)³⁻ | ~ -30 | rsc.org |

| Alkyl Phosphates | -5 to +5 | huji.ac.il |

| Phosphoramidites | ~ +150 | oxinst.com |

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of alpha-phosphate-containing compounds and their metabolites. aacrjournals.orgjst.go.jp It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. nih.gov

MS-based metabolomics has become a "gold standard" for studying primary metabolism, capable of identifying a wide variety of compound classes, including organic phosphates. aacrjournals.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the comprehensive analysis of metabolites in biological samples. aacrjournals.orgjst.go.jp Capillary electrophoresis-mass spectrometry (CE-MS) is particularly well-suited for profiling polar and charged metabolites such as nucleotides and sugar phosphates. nih.gov

In metabolite profiling studies, MS can detect and identify numerous metabolites simultaneously. aacrjournals.org For example, a GC-MS approach was used to identify 114 metabolites in ovarian tumor tissues, including compounds with high metabolic turnover like glycerol-α-phosphate. aacrjournals.org The high sensitivity and resolution of modern mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers, enable the accurate identification of individual compounds even in complex mixtures. aacrjournals.orgresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected precursor ions, which is invaluable for identifying unknown metabolites and confirming the structures of known ones. nih.gov

Computational Chemistry and Molecular Modeling of "Alphate" Architectures

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of organophosphate compounds like "this compound" (Monocrotophos). These in silico approaches provide deep insights into the molecular properties and interactions that govern their biological activity, offering a powerful complement to experimental studies. By simulating molecular structures, energies, and reaction pathways, researchers can elucidate the mechanisms of action, predict biological efficacy, and understand the nuances of stereochemical influence on activity.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule, such as this compound, correlates with its biological activity. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, has been pivotal in dissecting the specific molecular features of organophosphates that determine their insecticidal potency. These models build a mathematical relationship between the chemical structure and the biological activity, allowing for the prediction of the efficacy of new or untested compounds.

In the case of organophosphates, QSAR studies have identified several key molecular descriptors that are critical for their activity, which is primarily the inhibition of the enzyme acetylcholinesterase (AChE). These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. Computational methods are used to calculate these properties for a series of related compounds, which are then correlated with their experimentally determined biological activities.

Research in this area has shown that the insecticidal activity of organophosphates can be effectively predicted using 2D-QSAR and 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA). These models have been validated through molecular docking studies against the target AChE protein, showing a good correlation between predicted activities and docking scores.

Key molecular descriptors that have been identified as important for the activity of organophosphates in various QSAR models are summarized in the table below.

| Descriptor Category | Specific Descriptor | Importance in SAR |

| Electronic | Dipole Moment | Influences binding orientation within the active site of the target enzyme. |

| Charges on atoms (e.g., P, O) | Crucial for the phosphorylation of the serine residue in the AChE active site. | |

| Steric/Topological | Molecular Volume/Surface Area | Affects the fit of the molecule within the binding pocket of the enzyme. |

| Shape Indices (e.g., Kappa) | Describe the overall shape and branching of the molecule. | |

| Hydrophobic | LogP (Octanol-Water Partition) | Relates to the ability of the molecule to cross biological membranes to reach the target site. |

These computational SAR studies are instrumental in the rational design of novel organophosphate candidates with potentially higher efficacy and improved safety profiles.

Reaction Path Modeling of Enzymatic Processes Involving α-Phosphates

The biological effect of this compound and other organophosphates is intrinsically linked to their interaction with enzymes, most notably acetylcholinesterase (AChE). The mechanism of action involves the phosphorylation of a serine residue in the active site of AChE, leading to its inactivation. Computational reaction path modeling has been crucial in elucidating the intricate details of this enzymatic process.

These modeling techniques, which include quantum mechanics/molecular mechanics (QM/MM) methods and molecular dynamics (MD) simulations, allow researchers to simulate the entire reaction pathway of the phosphorylation event. This includes the initial binding of the organophosphate to the enzyme's active site, the formation of the transition state, and the final covalent modification of the serine residue.

Studies have shown that the enzymatic hydrolysis of organophosphates by detoxifying enzymes, such as phosphotriesterases (PTE) and organophosphate hydrolases (OPH), follows a nucleophilic attack on the phosphorus center. Molecular modeling has helped to identify the key amino acid residues in the active site that are involved in catalysis. For instance, in some bacterial OPH enzymes, a binuclear metal center (often containing zinc ions) activates a water molecule, which then acts as the nucleophile to hydrolyze the organophosphate.

The key steps in the enzymatic reaction with α-phosphates, as elucidated by computational modeling, are:

Substrate Binding: The organophosphate molecule enters the active site of the enzyme and orients itself in a position favorable for reaction. Molecular docking simulations are often used to predict these binding modes.

Nucleophilic Attack: A nucleophile, which can be a serine residue (in the case of AChE inhibition) or an activated water molecule (in the case of hydrolysis by OPH), attacks the electrophilic phosphorus atom of the organophosphate.

Transition State Formation: A transient, high-energy transition state is formed. QM/MM calculations are particularly useful for characterizing the geometry and energy of this state.

Product Formation/Enzyme Inactivation: The reaction proceeds to either hydrolyze the organophosphate into less toxic products or to form a stable, covalent bond with the enzyme, leading to its inactivation.

These computational investigations provide a dynamic, atom-level understanding of the enzymatic processes involving organophosphates, which is invaluable for designing antidotes and developing bioremediation strategies.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a critical role in its biological activity. For organophosphates like this compound, the phosphorus atom can be a chiral center, leading to the existence of stereoisomers (enantiomers). It is well-established that these enantiomers can exhibit different levels of biological activity and toxicity.

Computational methods are essential for performing conformational analysis and predicting the stereochemical preferences that lead to differential activity. Conformational analysis involves identifying the stable low-energy conformations of the molecule. This is crucial because only specific conformations may be able to bind effectively to the active site of the target enzyme.

The differential activity of organophosphate enantiomers is often attributed to the stereospecificity of the enzyme's active site. One enantiomer may fit more perfectly into the binding pocket, leading to a more favorable binding energy and a higher rate of reaction (inhibition or hydrolysis). Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how different stereoisomers will interact with the enzyme. These simulations can reveal differences in binding affinity and orientation between the enantiomers, providing a rationalization for the observed differences in their biological effects.

For example, computational docking of the R- and S-enantiomers of a chiral organophosphate into the active site of AChE can predict which isomer will have a higher binding affinity and a more favorable orientation for the phosphorylation of the key serine residue. This allows for the prediction of which enantiomer is likely to be the more potent insecticide.

Understanding the structure-activity relationships of chiral organophosphates.

Predicting the biological activity of different stereoisomers.

Guiding the synthesis of enantiomerically pure compounds with enhanced efficacy and potentially reduced off-target effects.

Although many organophosphate pesticides are used as racemic mixtures, the understanding gained from these computational studies highlights the potential benefits of developing single-enantiomer formulations.

Chemical Reactivity, Degradation, and Transformation Pathways

Degradation Mechanisms of Organophosphate "Alphates" (Monocrotophos)

The degradation of monocrotophos (B1676717) can occur through several abiotic mechanisms, including chemical hydrolysis, photodegradation, and thermal decomposition. These processes are critical in determining the environmental persistence of the compound.

Chemical hydrolysis is a primary pathway for the degradation of monocrotophos in aqueous environments. The rate of this reaction is significantly dependent on both pH and temperature. nih.gov Generally, organophosphorus pesticides are more susceptible to hydrolysis under alkaline conditions. nih.gov The stability of monocrotophos decreases as pH and temperature increase. scialert.netresearchgate.net

The hydrolysis of monocrotophos follows first-order kinetics. researchgate.netjenvoh.com The rate of hydrolysis is slow in acidic and neutral solutions but increases significantly in alkaline conditions. noaa.govnoaa.gov For instance, the half-life of monocrotophos in a solution at 38°C and a pH of 7.0 is 23 days. inchem.org At 20°C, the calculated half-life is 96 days at pH 5, 66 days at pH 7, and decreases to 17 days at pH 9. nih.gov The process involves the cleavage of the vinyl phosphate (B84403) bond, leading to the formation of dimethyl phosphate and other less toxic products. inchem.org

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 4.6 | 100 | 80 minutes |

| 5 | 20 | 96 days |

| 7 | 20 | 66 days |

| 7 | 38 | 23 days |

| 9 | 20 | 17 days |

Photodegradation, or photolysis, contributes to the breakdown of monocrotophos, particularly when exposed to sunlight. noaa.gov The process can be significantly enhanced by the presence of photocatalysts, a method known as catalytic photoactivation.

Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) has been shown to be effective in mineralizing monocrotophos. bohrium.comresearchgate.net When irradiated with UV light, these catalysts generate highly reactive hydroxyl radicals (·OH). bohrium.comresearchgate.net These radicals attack the monocrotophos molecule, leading to its complete breakdown into smaller, non-toxic compounds such as phosphates, nitrates, carbon dioxide, and water. researchgate.netresearchgate.net The efficiency of photocatalytic degradation is influenced by factors such as catalyst concentration, light intensity, and the initial concentration of the pesticide. researchgate.netresearchgate.net

Monocrotophos is thermally unstable, especially at elevated temperatures. nih.gov The technical grade material has a half-life of 2,500 days at 38°C when stored properly, but decomposition accelerates at higher temperatures. inchem.orgresearchgate.net Thermal runaway reactions can occur at temperatures exceeding 55°C. nih.gov When heated to decomposition, it emits toxic fumes containing oxides of nitrogen and phosphorus. nih.gov

Studies on other organophosphorus insecticides have shown that increasing temperature generally leads to a higher percentage of loss, with the rate of decomposition varying based on the specific chemical structure. ekb.eg For monocrotophos, this thermal liability is a significant factor in its degradation under high-temperature environmental conditions.

Biotransformation and Microbial Degradation Processes

Biological processes, particularly microbial degradation, play a crucial role in the detoxification and removal of monocrotophos from soil and water environments. researchgate.net Various microorganisms have evolved metabolic pathways to utilize this pesticide as a source of carbon, phosphorus, or nitrogen. jabonline.inoup.com

Microorganisms employ several enzymatic reactions to break down the monocrotophos molecule. jenvoh.com The primary metabolic pathways involved are hydrolysis and oxidation. inchem.org Key degradation reactions reported include:

O-demethylation: The removal of a methyl group from the phosphate ester, leading to the formation of O-desmethyl monocrotophos. jenvoh.cominchem.org

N-demethylation: The removal of the methyl group from the amide nitrogen. jenvoh.comjabonline.in

Hydroxylation: The addition of a hydroxyl group to the N-methyl moiety, forming N-hydroxy methyl monocrotophos. inchem.orgjabonline.in

Vinyl Phosphate Cleavage: The hydrolytic breaking of the P-O-vinyl bond, which is a major detoxification step. inchem.orgjabonline.in This reaction yields products like dimethyl phosphate and N-methylacetoacetamide. jenvoh.cominchem.org

These initial steps lead to the formation of several intermediate metabolites. Further degradation can mineralize these intermediates into simpler inorganic compounds like phosphoric acid, acetic acid, carbon dioxide, and water. researchgate.netnih.gov The enzymes responsible for these transformations are often phosphotriesterases, also known as organophosphate hydrolases (OPH), which catalyze the hydrolysis of the phosphate ester bonds. researchgate.netjabonline.inoup.com

A diverse range of microorganisms capable of degrading monocrotophos has been isolated from contaminated soils and water. jabonline.in These include various species of bacteria and fungi. oup.com Bacteria from the genera Pseudomonas and Bacillus are frequently cited for their ability to degrade this pesticide. bohrium.comjabonline.inoup.com Fungi, such as those from the genus Aspergillus, have also been shown to effectively metabolize monocrotophos. bohrium.comresearchgate.net

These microbes can tolerate high concentrations of monocrotophos and utilize it as a nutrient source. bohrium.comresearchgate.net For example, some strains of Serratia marcescens and Bacillus aryabhattai can degrade monocrotophos at concentrations as high as 1200 ppm and 4500 ppm, respectively. jabonline.in Consortia of different bacterial strains, such as a combination of Gordonia terrae, Pseudomonas aeruginosa, and Serratia surfactantfaciens, often exhibit accelerated degradation compared to individual isolates. jabonline.in

| Microorganism Genus/Species | Type | Degradation Capability/Characteristics |

|---|---|---|

| Pseudomonas sp. | Bacteria | Frequently isolated; utilizes monocrotophos as a carbon or phosphorus source. bohrium.comjabonline.inoup.com |

| Bacillus sp. | Bacteria | Capable of degrading high concentrations of monocrotophos. bohrium.comjabonline.inoup.com |

| Aspergillus sp. | Fungi | Effectively metabolizes monocrotophos. bohrium.comresearchgate.net |

| Rhodococcus sp. | Bacteria | Demonstrated remediation of monocrotophos in vitro. nih.govacademicjournals.org |

| Gordonia terrae | Bacteria | Part of effective degradation consortia. jabonline.in |

| Serratia marcescens | Bacteria | Tolerates and degrades high concentrations (e.g., 1200 ppm). jabonline.in |

| Micrococcus luteus | Bacteria | Identified in consortia capable of neutralizing high concentrations of monocrotophos. nih.gov |

| Ochrobactrum intermedium | Bacteria | Part of a consortium showing complete degradation of high concentrations of monocrotophos. nih.gov |

| Anabaena sp. | Cyanobacteria | Utilizes monocrotophos as a nutrient source. bohrium.comresearchgate.net |

| Nostoc sp. | Cyanobacteria | Utilizes monocrotophos as a nutrient source. bohrium.comresearchgate.net |

Enzymatic Hydrolysis of Phosphate Esters (e.g., Phosphatases)

The enzymatic hydrolysis of Alphate phosphate esters is a critical degradation pathway mediated by phosphatase enzymes. Phosphatases are a class of hydrolase enzymes that catalyze the cleavage of phosphoric acid monoesters into a phosphate ion and an alcohol using water. wikipedia.org This process, known as dephosphorylation, is fundamental in many biological systems. wikipedia.org

This compound-O-PO₃²⁻ + H₂O → this compound-OH + HPO₄²⁻

Phosphatases are highly proficient catalysts, significantly accelerating the rate of hydrolysis, which is otherwise extremely slow for phosphate monoester dianions under physiological conditions. nih.gov The active site of the enzyme provides an environment that stabilizes the transition state of the hydrolysis reaction, thereby lowering the activation energy. Key mechanistic features of many phosphatases include the presence of a catalytic triad (B1167595) of amino acid residues and an "oxyanion hole" that stabilizes the negative charge developing on the oxygen atom during the transition state. thieme-connect.de The specificity of different phosphatases allows for the dephosphorylation of a wide array of substrates, and it is the structure of the "this compound" moiety that would determine which specific phosphatases are most effective at catalyzing its hydrolysis. wikipedia.org

Micellar Aggregation and Interfacial Phenomena

Formation and Structure of Sodium Undecyl this compound (Sulfate) Micelles

Sodium Undecyl this compound, an analog of the well-studied sodium alkyl sulfates, is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. aliyuncs.com This dual nature drives the formation of organized structures called micelles in aqueous solutions. Below a specific concentration, Sodium Undecyl this compound monomers primarily accumulate at the air-water interface, reducing the surface tension. aliyuncs.comwikipedia.org

However, once the concentration reaches a critical point, known as the Critical Micelle Concentration (CMC), the monomers spontaneously self-assemble into spherical or cylindrical aggregates known as micelles. wikipedia.org In these structures, the hydrophobic undecyl tails are sequestered in the core, away from the water, while the hydrophilic this compound (sulfate) head groups form the outer surface, interacting with the surrounding water molecules. ichem.md This arrangement minimizes the unfavorable interaction between the hydrophobic tails and water, a process driven by the hydrophobic effect. nih.gov The structure of these micelles is dynamic, with individual surfactant molecules constantly exchanging between the micelle and the bulk solution. ichem.md The size and shape of the micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. researchgate.netpharmacy180.com

Influence of Chemical Environment on Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins and is highly sensitive to the chemical environment. wikipedia.org Several factors can significantly alter the CMC of Sodium Undecyl this compound. aliyuncs.com

Hydrophobic Chain Length : Increasing the length of the hydrophobic tail (the undecyl group) would decrease the CMC. This is because a larger hydrophobic portion leads to lower solubility of the monomer in water, thus favoring aggregation at a lower concentration. pharmacy180.com

Addition of Electrolytes : The presence of salts, such as sodium chloride (NaCl), in the solution decreases the CMC of anionic surfactants like Sodium Undecyl this compound. pharmacy180.com The added cations (Na⁺) shield the electrostatic repulsion between the negatively charged this compound head groups on the micelle surface, allowing the monomers to pack more easily and promoting micelle formation at a lower concentration. pharmacy180.com

Temperature : The effect of temperature on the CMC is complex. For many ionic surfactants, an increase in temperature can lead to a decrease in the hydration of the hydrophilic head group, which promotes micellization and lowers the CMC. pharmacy180.comaatbio.com However, at very high temperatures, the disruption of the structured water around the hydrophobic tails can disfavor aggregation, potentially increasing the CMC. aatbio.com

Organic Additives : The presence of organic molecules, such as alcohols or ureas, can also influence the CMC. Some organic additives can be incorporated into the micelles, affecting their stability and formation, while others can alter the bulk solvent properties, thereby shifting the CMC. aatbio.com

| Factor | Change | Effect on CMC | Underlying Reason |

|---|---|---|---|

| Hydrophobic Chain Length | Increase | Decrease | Increased hydrophobicity reduces monomer solubility, favoring aggregation. pharmacy180.com |

| Electrolyte Concentration (e.g., NaCl) | Increase | Decrease | Counterions shield electrostatic repulsion between head groups. pharmacy180.com |

| Temperature | Moderate Increase | Decrease | Reduced hydration of hydrophilic head groups. pharmacy180.comaatbio.com |

| Polar Organic Additives (e.g., Urea) | Addition | Increase | Disruption of water structure and hydrogen bonding. aatbio.com |

Interactions in Protein-Detergent Complexes

The interaction between proteins and detergents like Sodium Undecyl this compound is a complex process that can lead to the formation of protein-detergent complexes. au.dk These interactions are crucial in various biochemical applications, including the solubilization and denaturation of proteins. nih.gov The nature of the interaction depends heavily on the concentration of the detergent. researchgate.net

At concentrations below the CMC, individual detergent monomers can bind to proteins, primarily through electrostatic interactions between the charged this compound head group and charged amino acid residues on the protein surface. researchgate.netresearchgate.net As the concentration approaches and exceeds the CMC, a more cooperative binding process occurs. The hydrophobic tails of the detergent molecules interact with the hydrophobic regions of the protein, which can lead to the unfolding and denaturation of the protein's native three-dimensional structure. nih.govresearchgate.net

In the saturation phase, the unfolded protein chain can become associated with detergent micelles, often described by a "beads-on-a-string" model where unfolded protein segments connect surfactant micelles. nih.gov This interaction is driven by the hydrophobic effect, as the nonpolar side chains of the protein are shielded from water within the hydrophobic core of the micelles. nih.gov The result is a soluble protein-detergent complex, a principle widely used in techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). researchgate.net

Inorganic Chemical Transformations

Formation and Stability of this compound-Containing Minerals in Environmental Matrices (e.g., Mercury Binding to Phosphate/Carbonate Minerals)

In environmental matrices, an "this compound" anion, if it were a phosphate analog, could be incorporated into various mineral structures. Phosphate minerals, such as apatite, are common in geological settings and play a significant role in the biogeochemical cycling of elements. researchgate.netncl.ac.uk The formation of these minerals, a process known as phosphogenesis, often occurs in sedimentary environments and is linked to the decomposition of organic matter. mcgill.cagov.bc.ca

The stability and reactivity of these phosphate-containing minerals are influenced by environmental factors like pH. researchgate.net For instance, the dissolution of calcium phosphate minerals is dependent on pH, which affects the availability of phosphate in the soil. researchgate.net

These phosphate and carbonate mineral matrices are known to be important sinks for heavy metals like mercury (Hg). Mercury can be incorporated into the mineral structure or adsorb onto the mineral surface. gtk.fi The binding of mercury to these minerals is a critical process that affects its mobility and bioavailability in the environment. nih.gov For example, mercury can be bound to organic matter, incorporated into sulfide (B99878) minerals like pyrite, or form distinct mercury minerals. The presence of phosphate-containing minerals can immobilize mercury, reducing its potential for environmental transport and uptake into the food chain. researchgate.netusgs.gov The specific mechanisms of mercury binding depend on the mercury species (e.g., Hg²⁺, methylmercury) and the specific composition and surface properties of the mineral. nih.gov An this compound-containing mineral would be expected to exhibit similar reactivity towards heavy metals, with its stability and binding capacity being dictated by the specific chemical properties of the this compound anion and the crystal structure of the mineral.

Role of Inorganic Species in Precipitation and Immobilization

A comprehensive review of available scientific literature did not yield specific research findings or data regarding the role of inorganic species in the precipitation and immobilization of this compound. While the interaction of pesticides with soil components is a broad area of study, detailed information on the specific mechanisms of this compound precipitation or immobilization by inorganic minerals, clays, or other inorganic soil constituents is not well-documented in the reviewed sources. Therefore, no data table on this specific topic can be presented.

Environmental Chemistry and Fate of Organophosphate Alphates Monocrotophos

Soil-Water Partitioning and Mobility

The distribution and movement of monocrotophos (B1676717) in the environment are significantly influenced by its partitioning between soil and water. Monocrotophos is readily soluble in water, which is a key factor in its fate and mobility researchgate.netnih.govallmultidisciplinaryjournal.comresearchgate.net. This high water solubility means it has a lower tendency to strongly bind to soil particles researchgate.netresearchgate.net.

Sorption and Desorption Dynamics in Varied Soil Types

Sorption, the process by which a chemical adheres to soil particles, and desorption, its release from these particles into the soil solution, are critical dynamics influencing monocrotophos's behavior in soil. Research indicates that monocrotophos is only weakly adsorbed to most soils apvma.gov.auapvma.gov.au. This weak binding is confirmed by significant desorption observed in studies apvma.gov.auapvma.gov.au.

Soil properties such as organic matter content, clay content, pH, moisture content, and temperature, as well as the pesticide's physicochemical properties, all influence the mobility of pesticides in soil orgprints.orgiicbe.org. A study on the sorption kinetics of monocrotophos in unsterilized sandy soil, characterized by low clay, silt, and organic carbon content, revealed that the soil had a low capacity to sorb or retain monocrotophos iicbe.org. The sorption followed first-order kinetics, with both fast and slow sorption processes observed iicbe.org.

Leaching Potentials and Groundwater Contamination Pathways

The weak adsorption and high water solubility of monocrotophos contribute to its potential for leaching through the soil profile researchgate.netresearchgate.net. Leaching is the process by which dissolved substances are transported downwards through the soil by infiltrating water nerc.ac.uk. Studies have concluded that monocrotophos is mobile in soils, and leaching is possible apvma.gov.auapvma.gov.au.

Column leaching studies have shown that most of the applied monocrotophos can be found in the leachate, further supporting its mobility apvma.gov.auapvma.gov.au. This high mobility, particularly in soils with limited clay content, poses a threat of groundwater contamination researchgate.netresearchgate.netapvma.gov.au.

However, the extent of leaching can be limited by the rapid degradation of monocrotophos under field conditions pic.intapvma.gov.au. While monocrotophos is mobile in soil and may possess potential for groundwater contamination, its rapid degradation can mitigate this risk iicbe.org. Factors influencing leaching include rainfall, soil drainage, groundwater depth, and the pesticide's mobility and degradation rate fao.org. Studies using models like the expanded attenuation factor (EAF) have indicated that monocrotophos shows high leaching potential, mainly due to its low K values and relatively longer half-lives mdpi.com. However, at lower recharge rates, the leaching potential can be very low mdpi.com.

Groundwater contamination by pesticides can occur through the downward movement of residues with rainwater or irrigation, especially in areas with extensive agricultural activity fao.orgscispace.com. Once groundwater is polluted, it can take decades to naturally remediate, and cleanup processes are often difficult and costly scispace.com.

Aquatic Behavior and Distribution

Monocrotophos readily dissolves in water, which significantly influences its behavior and distribution in aquatic environments researchgate.netnih.govallmultidisciplinaryjournal.comresearchgate.net. Pesticides can enter aquatic ecosystems through surface runoff from treated areas, leaching into groundwater that discharges into surface water bodies, and spray drift during application pic.intarccjournals.comnih.gov.

Dissolution and Dispersion in Surface Water Bodies

Monocrotophos is miscible with water, meaning it can dissolve completely nih.gov. This high solubility facilitates its dispersion throughout surface water bodies once it enters these systems allmultidisciplinaryjournal.com. The presence of monocrotophos residues has been detected in surface water samples in areas with agricultural activity wrc.org.zaconicet.gov.ar.

The degradation of monocrotophos in water is an important factor in evaluating its fate and potential adverse effects allmultidisciplinaryjournal.com. While some studies suggest rapid degradation under certain aquatic conditions, such as in a tropical rice paddy, others indicate no degradation in natural river water at room temperature pic.int. The rate of degradation can be influenced by factors such as temperature and pH iicbe.orgresearchgate.net. Photolytic decomposition in aqueous solution has been shown to increase with increasing pH researchgate.net.

Interactions with Sediments and Suspended Particulates

Based on its estimated K (organic carbon-water (B12546825) partition coefficient) of 19, monocrotophos is not expected to significantly adsorb to suspended solids and sediments in water nih.gov. This low affinity for sediments and suspended particulates means that a larger fraction of monocrotophos entering aquatic systems is likely to remain in the dissolved phase in the water column rather than binding to bottom sediments conicet.gov.ar. While some pesticides with affinity for suspended particulate and bottom sediments show higher concentrations in these matrices, the soluble fraction of highly water-soluble pesticides like monocrotophos often contributes the majority of the total concentration in surface water conicet.gov.ar.

Atmospheric Transport and Volatilization from Environmental Compartments

Pesticides can enter the atmosphere through various pathways, including spray drift during application, volatilization from treated crops and soils, and wind erosion of contaminated soil particles orgprints.orgarccjournals.comnih.govacs.org. The atmosphere can serve as a medium for both local and long-distance transport of pesticides orgprints.orgnih.govacs.org.

Monocrotophos is expected to exist in both the particulate and vapor phases in the ambient atmosphere, based on its experimental vapor pressure of 2.2 x 10 mm Hg nih.gov. Volatilization from treated agricultural soils and plant foliage is a significant route for pesticides to enter the atmosphere arccjournals.com. This process competes with direct input during spraying arccjournals.com.

In the atmosphere, vapor-phase monocrotophos can be degraded by reactions with photochemically-produced hydroxyl radicals and ozone, with estimated half-lives of 9.1 and 24 hours, respectively nih.gov. Particulate-phase monocrotophos can be removed from the air through wet and dry deposition nih.gov.

While volatilization is an important process for pesticide dissipation from soil and other surfaces, monocrotophos has been calculated to be non-volatile from soil, based on its volatilization from water modified for soil adsorption effects apvma.gov.au. However, pesticides in general can enter the air compartment through volatilization from crops or soil after deposition orgprints.org.

Atmospheric transport can lead to the presence of pesticides far from their application sources acs.org. Although it was previously thought that newer generation pesticides like organophosphates were not prone to long-range atmospheric transport due to short atmospheric half-lives, recent studies suggest that atmospheric transport and persistence of pesticides may have been underestimated acs.org.

Long-Term Environmental Persistence and Bioavailability

The environmental persistence of monocrotophos is a significant concern, although it is generally considered to have low environmental persistence compared to some other pesticides because it is biodegradable. orst.edufao.org However, its half-life can vary significantly depending on environmental conditions. cabidigitallibrary.orgjabonline.in While monocrotophos degrades relatively rapidly in soil exposed to natural sunlight with a half-life of less than 7 days, its persistence can be longer in other conditions. orst.edufao.orgepa.gov For instance, in dark control soil samples, the half-life can be approximately 30 days. epa.goviicbe.org Technical grade monocrotophos, when stored properly, can have a significantly longer half-life, potentially extending up to 2500 days at 38°C. jabonline.ininchem.org

Monocrotophos is soluble in water, acetone, and alcohol. epa.govinchem.org Its hydrophilic nature contributes to weak sorption by soil particles, which can lead to mobility in soil and a potential for groundwater contamination, despite its relatively rapid degradation. iicbe.orgacademicjournals.orgresearchgate.netnih.gov

Bioavailability of monocrotophos in the environment is influenced by its presence in different matrices like soil and water, and its potential for uptake by organisms. While monocrotophos and its metabolites are not expected to bioaccumulate significantly in organisms like catfish, residues can be found in plants and potentially transferred through the food chain. fao.orgepa.gov Studies have shown uptake and distribution of monocrotophos in plants like chrysanthemums, with residues detected in leaves and flowers. oup.com Residues have also been detected in crops such as cabbage and okra, persisting for varying periods depending on application rates and environmental conditions. researchgate.netnih.gov

Factors Influencing Persistence (e.g., pH, Temperature, Microbial Adaptation)

The persistence and degradation rate of monocrotophos in the environment are significantly influenced by several factors, including pH, temperature, and microbial activity. researchgate.netmdpi.commdpi.com

pH: The rate of hydrolysis of monocrotophos is pH-dependent. academicjournals.orgresearchgate.net It hydrolyzes rapidly at alkaline pH, with the rate decreasing at lower pH values. epa.govscbt.com For example, the half-life in aqueous solutions at 25°C is reported to be 131 days at pH 3, 30 days at neutral pH, and 26 days at pH 9. academicjournals.orgresearchgate.net

Temperature: Temperature plays a crucial role in the degradation of monocrotophos. Higher temperatures generally lead to increased degradation rates. epa.govmdpi.comscbt.com Microbial degradation, a key process in monocrotophos breakdown, is also influenced by temperature, with optimal temperatures varying for different microbial species. mdpi.comresearchgate.netaustinpublishinggroup.comnih.gov

Microbial Adaptation: Microorganisms in soil and water play a vital role in the biodegradation of monocrotophos. jabonline.inacademicjournals.orgijcmas.com Various soil bacteria and fungi have demonstrated the ability to degrade monocrotophos, utilizing it as a source of carbon and phosphorus. jabonline.inresearchgate.net Microbial adaptation can lead to enhanced degradation of pesticides in contaminated environments. tandfonline.com Several bacterial species, including Bacillus, Pseudomonas, Arthrobacter, and Alcaligenes, have been identified as monocrotophos degraders. jabonline.inijcmas.com Some studies have shown that bacterial consortia can be more effective in degrading monocrotophos than pure bacterial isolates. jabonline.in The presence and activity of these pesticide-degrading microbial systems are crucial for the removal of monocrotophos from contaminated sites. academicjournals.org

The physical and chemical properties of the soil, such as soil moisture, organic and mineral content, also influence the degradation process by affecting the availability of monocrotophos to microbes and influencing adsorption-desorption mechanisms. iicbe.orgmdpi.commdpi.com

Environmental Residue Dynamics

The dynamics of monocrotophos residues in the environment involve its dissipation, transformation into metabolites, and potential uptake by organisms. Following application, monocrotophos residues are found in various environmental compartments, including soil, water, and plants. researchgate.netnih.govscienceandnature.org

In soil, monocrotophos undergoes degradation through both chemical hydrolysis and microbial activity. researchgate.net The main mechanism of biotransformation involves the hydrolysis of the P-O vinyl linkage, leading to the formation of metabolites such as dimethyl phosphate (B84403) and N-methylacetoacetamide. researchgate.netresearchgate.net These metabolites are generally considered less toxic than the parent compound. researchgate.net The rate of degradation in soil can be rapid, with half-lives ranging from a few days to several weeks depending on soil type and conditions. inchem.orgresearchgate.net

In plants, monocrotophos is absorbed and translocated, providing systemic protection against pests. ijcmas.com Residue levels in crops decrease over time due to degradation within the plant and on the foliage surface. orst.eduinchem.org The half-life on plant foliage has been reported to be between 1.3 to 6 days. orst.eduinchem.org Studies on crops like okra and cabbage have shown that initial high residues dissipate over time, but can still persist for several days or even weeks depending on the application rate and environmental factors. researchgate.netnih.gov

While monocrotophos is soluble in water, information on its breakdown in surface water is limited. orst.edu However, its potential for mobility in soil raises concerns about the contamination of groundwater. iicbe.orgacademicjournals.org

The persistence of monocrotophos and its metabolites in the environment necessitates monitoring and research into effective remediation strategies, such as bioremediation using adapted microbial communities. researchgate.netnih.govtandfonline.com

Here is a summary of some research findings on monocrotophos degradation:

| Matrix | Condition | Half-life | Source |

| Soil | Exposed to natural sunlight | < 7 days | orst.edufao.orgepa.gov |

| Soil | Dark control samples | ~ 30 days | epa.goviicbe.org |

| Soil (Ripperdam sandy loam) | - | 18 days | inchem.org |

| Soil (Sacramento clay loam) | - | 6 days | inchem.org |

| Aqueous solution | pH 7.0, 38°C, 2 ppm | 23 days | epa.govinchem.org |

| Aqueous solution | pH 4.6, 100°C | 80 minutes | inchem.org |

| Aqueous solution | pH 3, 25°C (in dark) | 131 days | academicjournals.orgresearchgate.net |

| Aqueous solution | pH 9, 25°C (in dark) | 26 days | academicjournals.orgresearchgate.net |

| Aqueous solution | Neutral pH, 25°C (in dark) | 30 days | academicjournals.org |

| Plant foliage | - | 1.3 to 6 days | orst.eduinchem.org |

| Okra fruits | Field conditions (0.350 kg a.i./ha) | 1.92 days | researchgate.net |

| Okra fruits | Field conditions (0.700 kg a.i./ha) | 2.08 days | researchgate.net |

| Okra leaves | Field conditions (0.350 kg a.i./ha) | 1.18 days | researchgate.net |

| Okra leaves | Field conditions (0.700 kg a.i./ha) | 1.02 days | researchgate.net |

| Cabbage | Recommended dose, four sprays | 2.87 to 3.05 days | nih.gov |

| Cabbage | Farmer's practice, one spray | 1.99 days | nih.gov |

This table summarizes some reported half-life values for monocrotophos in different environmental compartments and conditions, highlighting the variability in its persistence.

Mechanistic Biological Interactions and Applications in Vitro

Receptor Binding and Signaling Pathway Modulation

Understanding the interaction of these compounds with biological targets at the molecular level is crucial for elucidating their potential applications. In vitro studies provide detailed insights into these mechanisms.

Interaction of Phosphonoalkyl Piperidine (B6355638) Carboxylic Acids with NMDA Receptors (e.g., [3H]CGS 19755 binding)

Phosphonoalkyl piperidine carboxylic acids have been investigated for their activity at N-methyl-D-aspartate (NMDA) receptors, a major class of glutamate (B1630785) receptors critical for excitatory neurotransmission acs.org. Compounds in this class, such as 4-(phosphonomethyl)-2-piperidinecarboxylic acid (CGS 19755), act as competitive NMDA receptor antagonists, directly competing with glutamate for binding sites wikipedia.orgtocris.com.

Research using in vitro receptor binding assays, specifically with [3H]CGS 19755 binding, has been instrumental in assessing the affinity and selectivity of these compounds for the NMDA receptor researchgate.netnih.govresearchgate.net. CGS 19755 itself is a potent and selective competitive NMDA receptor antagonist with nanomolar affinity in rat brain nih.gov. Studies involving a series of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids demonstrated that these compounds can show potent and selective NMDA antagonistic activity in vitro researchgate.netnih.gov.

The mechanism involves these phosphonoalkyl piperidine carboxylic acids binding to the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting receptor activation wikipedia.org. This competitive binding interaction can be quantified through displacement studies using radiolabeled ligands like [3H]CGS 19755, providing data on binding affinities (Ki values).

While specific detailed data tables from the searches showing [3H]CGS 19755 binding affinities for a range of phosphonoalkyl piperidine carboxylic acids were not available in the snippets, the research confirms that this assay is a standard method used to evaluate the in vitro potency of these compounds as NMDA receptor ligands researchgate.netnih.govresearchgate.net. The potency is often expressed as the inhibition constant (Ki), representing the concentration of the compound required to inhibit 50% of the specific binding of the radiolabeled ligand.

Modulation of Intracellular Signaling Pathways by Alpha-Phosphates (e.g., cAMP-dependent pathways)

Alpha-phosphate moieties are fundamental components of many biological molecules, including nucleotides like ATP, which are involved in numerous intracellular signaling cascades. While the search results did not provide specific examples of exogenous alpha-phosphate compounds directly modulating cAMP-dependent pathways in the context of the other compound classes mentioned (piperidines, thiazolinones), they did shed light on how phosphate (B84403) and phosphate-containing molecules are involved in signaling.

Inorganic phosphate (Pi) itself can act as a signaling molecule, and alterations in its extracellular levels can affect various tissues and evoke signal transduction physiology.org. In vitro studies have shown that elevated extracellular Pi can activate pathways such as the Raf/MEK/ERK pathway and the Akt pathway, potentially involving type III Na+/Pi cotransporters physiology.org.

Furthermore, the cAMP signaling pathway is a crucial intracellular cascade mediated by cyclic AMP (cAMP), which is produced from ATP by adenylyl cyclase (AC) nih.gov. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets, influencing various cellular processes nih.gov. While the search results did not directly link exogenous alpha-phosphate compounds (like modified piperidines or thiazolinones) to the modulation of cAMP levels or PKA activity, they highlighted the central role of phosphate in the form of ATP as the substrate for cAMP production and the intricate regulation of the cAMP pathway itself nih.govnih.gov.

One search result indicated that TNF-α can promote in vitro calcification of vascular cells via the cAMP pathway, where PKA inhibition blocks and cAMP elevation mimics the TNF-induced effects ahajournals.org. This demonstrates the responsiveness of cellular processes to modulations in the cAMP pathway. Another study discussed the role of the cAMP signaling pathway in regulating gonadotropin-releasing hormone secretion, noting that pharmacological inhibition of PKA activity can impact cAMP levels and secretion pnas.org.

While a direct mechanistic link between applied alpha-phosphate compounds (other than ATP as a substrate) and the modulation of cAMP-dependent pathways was not explicitly detailed in the search results, the importance of phosphate in the core machinery of this pathway (ATP) and the responsiveness of cellular functions to cAMP modulation were evident. Further research would be needed to explore if specific synthetic compounds containing alpha-phosphate structures can directly interfere with or modulate components of the cAMP signaling cascade.

Antimicrobial and Cytotoxic Mechanistic Studies (In Vitro)

Compounds containing piperidine and thiazolinone structures, sometimes incorporating phosphate or related motifs, have demonstrated antimicrobial and cytotoxic activities in vitro, with studies exploring their underlying mechanisms.

Inhibition of Microbial Growth by Piperidine Derivatives

Piperidine derivatives have shown a range of biological activities, including antimicrobial properties against various bacteria and fungi in vitro mdpi.comdut.ac.zaresearchgate.net. Studies have evaluated the minimum inhibitory concentration (MIC) of various piperidine derivatives against panels of microbial strains mdpi.comresearchgate.net.

For instance, some halogenobenzene derivatives substituted with piperidine rings have demonstrated inhibition of the growth of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Yersinia enterocolitica), as well as fungi (Candida albicans) mdpi.comresearchgate.net. MIC values for these compounds have been reported in the range of 32 to 512 µg/mL against various strains mdpi.comresearchgate.net.

While the precise mechanisms of action can vary depending on the specific piperidine derivative, some studies suggest membrane disruption as a potential mechanism for certain membrane-active antimicrobial compounds, including some lipopeptides which share some structural features with modified piperidines asm.org. Other research indicates that some piperidine derivatives may target essential bacterial proteins, such as Acetate kinase (AcK) in pathogenic E. coli researchgate.net.

Data on the antimicrobial activity of specific piperidine derivatives can be presented in tables showing the MIC values against different microbial strains.

| Compound Class | Example Derivatives | Target Microorganisms | In Vitro Activity (e.g., MIC range) | Proposed Mechanism(s) |

| Piperidine Derivatives | Halogenobenzene-substituted piperidines mdpi.comresearchgate.net | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans mdpi.comresearchgate.net | 32-512 µg/mL mdpi.comresearchgate.net | Membrane disruption, Enzyme inhibition (e.g., AcK) researchgate.netasm.org |

| Piperidine Alkaloids | Piperine mdpi.com | C. albicans, E. coli, P. aeruginosa mdpi.com | 3.125 to 100 mg/mL mdpi.com | Not explicitly stated in snippet |

This table summarizes the in vitro antimicrobial activity of some piperidine derivatives based on the search results. The mechanisms can be diverse and are often the subject of ongoing research.

Cytotoxicity Mechanisms of Acetylated Thiazolinone Derivatives in Cancer Cell Lines

Acetylated thiazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines in vitro researchgate.netjustia.com. These studies aim to understand the mechanisms by which these compounds inhibit cancer cell growth and induce cell death.

Research on acetylated 5-aminosalicylate-thiazolinone hybrid derivatives, for example, has shown promising anticancer activity in vitro justia.com. Studies have investigated their anti-proliferative effects and potential mechanisms of action in cancer cell lines such as MCF7, HeLa, and A549 justia.com. One proposed mechanism involves the induction of apoptosis, a programmed cell death pathway researchgate.netjustia.com. Specific compounds, such as HH33 mentioned in one search result, were found to induce apoptosis, indicated by the increase in the cleavage of caspase-9 in certain cancer cell lines justia.com.

Other potential mechanisms explored for cytotoxic compounds, including some derivatives tested against cancer cells, involve decreasing cell proliferation, increasing intracellular reactive oxygen species (ROS) levels, altering mitochondrial membrane potential, and inducing DNA damage mdpi.commdpi.comdiva-portal.org. While these mechanisms were mentioned in the context of various cytotoxic agents, including some derivatives, the specific link to acetylated thiazolinone derivatives in all cases was not explicitly detailed in the provided snippets. However, the research on acetylated 5-aminosalicylate-thiazolinone hybrids specifically points towards apoptosis induction as a mechanism justia.com.

Studies often report the half-maximal inhibitory concentration (IC50) values to quantify the in vitro cytotoxicity of these compounds against different cancer cell lines researchgate.netmdpi.com. Lower IC50 values indicate higher cytotoxic potency.

| Compound Class | Example Derivatives | Cancer Cell Lines Tested | In Vitro Cytotoxicity Mechanism(s) | In Vitro Activity (e.g., IC50 range) |

| Acetylated Thiazolinone Hybrids | Acetylated 5-aminosalicylate-thiazolinone derivatives (e.g., HH33) justia.com | MCF7, HeLa, A549 justia.com | Apoptosis induction (caspase-9 cleavage) justia.com | Not specified in snippet |

| Thiazolothiazole Derivatives | Compounds 4, 5, 7b researchgate.net | MCF-7, HepG2, HCT116 researchgate.net | Activation of cell death program (late apoptosis) researchgate.net | Compared to Doxorubicin researchgate.net |

| Quinazolinone Derivatives | Compounds 6-13 researchgate.net | MCF-7, HCT-116 researchgate.net | Dual EGFR and VEGFR-2 inhibition researchgate.net | IC50 range = 2.90–8.10 µM researchgate.net |

This table summarizes some findings on the in vitro cytotoxicity of acetylated thiazolinone derivatives and related structures against cancer cell lines, highlighting reported mechanisms and activity levels.

Enzymatic Reaction Mechanisms Involving Alpha-Phosphates

Alpha-phosphate groups are integral to the substrates of numerous enzymes, particularly those involved in phosphate transfer, nucleotide metabolism, and energy transfer. In vitro studies of these enzymatic reactions provide detailed mechanistic insights.

Enzymes catalyzing phosphate transfer reactions often involve nucleophilic attack on a phosphorus atom acs.org. The mechanism can proceed via a concerted SN2(P) process or involve the formation of phosphorane intermediates acs.org. The nature of the leaving group and the presence of catalytic residues in the enzyme active site play crucial roles in facilitating these reactions acs.org.

Alpha-phosphate moieties are present in nucleoside triphosphates (NTPs) like ATP, which are substrates for enzymes such as adenylyl cyclases (converting ATP to cAMP) and polymerases (incorporating nucleotides into nucleic acids) nih.govmdpi.com. Studies on the catalytic mechanism of enzymes like soluble adenylyl cyclase (sAC) have shown that ATP, with a metal ion bound to its gamma-phosphate, coordinates with specific residues in the enzyme's catalytic center nih.gov. This coordination and subsequent conformational changes facilitate the cyclization of ATP to cAMP, involving the alpha-phosphate.

Pyridoxal 5'-phosphate (PLP), a coenzyme containing a phosphate group, is involved in a wide variety of enzymatic reactions, particularly in amino acid metabolism nih.gov. PLP enzymes catalyze reactions through the formation of an external aldimine intermediate with the substrate, followed by the stabilization of carbanionic intermediates at the alpha-carbon of the amino acid substrate nih.gov. The phosphate group of PLP plays a role in the binding and orientation of the substrate within the active site and can influence the electronic properties relevant to catalysis.

Another example involves enzymes like UDP-diacylglucosamine pyrophosphohydrolase (LpxH), which is involved in lipid A biosynthesis in bacteria researchgate.net. This enzyme cleaves a pyrophosphate bridge, and its mechanism involves metal ions (e.g., Mn2+) coordinating to the alpha-phosphate of the substrate, facilitating a nucleophilic attack researchgate.net. This results in the release of uridine (B1682114) monophosphate (UMP) and a lipid product researchgate.net.

The study of alpha-phosphate-modified nucleoside triphosphates has also provided insights into enzymatic mechanisms mdpi.com. Nucleoside triphosphate analogs with modifications at the alpha-phosphate position can be used as probes to investigate the mechanisms of NTP-binding enzymes like polymerases mdpi.com. Enzymes may recognize only specific diastereomers of these modified triphosphates, indicating precise interactions within the active site mdpi.com.

These in vitro enzymatic studies, often utilizing techniques like enzyme kinetics, crystallography, and the use of modified substrates, provide detailed mechanistic understanding of how enzymes interact with and transform molecules containing alpha-phosphate groups.

Catalytic Mechanisms of Phosphate Transfer (e.g., dUTPase-catalyzed hydrolysis of dUTP)

Phosphate transfer reactions involve the movement of a phosphoryl group (PO₃²⁻) from one molecule to another. These reactions are central to cellular energy currency, utilizing molecules like ATP. Enzymes that catalyze these reactions are broadly classified as phosphotransferases or kinases. The mechanisms can vary, but often involve a nucleophilic attack on the phosphorus atom. researchgate.netlibretexts.orgnih.gov

Deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) is a crucial enzyme that catalyzes the hydrolysis of deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP) and pyrophosphate (PPᵢ). This reaction is vital for maintaining low intracellular levels of dUTP, thereby preventing the misincorporation of uracil (B121893) into DNA during replication. nih.govfrontiersin.org The mechanism involves the cleavage of the phosphodiester bond between the alpha (α) and beta (β) phosphates of dUTP. nih.gov

There are different families of dUTPases, including the all-beta trimeric and all-alpha dimeric forms, found in various organisms. frontiersin.org Studies on dUTPase highlight its importance in DNA integrity and cell cycle progression. nih.govnih.gov Depletion of dUTPase can lead to increased dUTP levels, uracil misincorporation into DNA, DNA strand breaks, and impaired cell cycle progression. nih.govnih.gov

Nucleophilic Attack at the α-Phosphate Site

In many phosphate transfer reactions, including the hydrolysis of dUTP by dUTPase, the reaction is initiated by a nucleophilic attack on the alpha (α) phosphorus atom of the phosphate chain. libretexts.orgnih.gov This phosphorus atom is electrophilic due to the electron-withdrawing oxygen atoms. The nucleophile, which can be a water molecule, an alcohol, or an amino acid residue within an enzyme's active site, attacks the phosphorus, leading to a transition state that can be trigonal bipyramidal. libretexts.org

The leaving group in such reactions is typically a pyrophosphate group or a single phosphate group, depending on the substrate. The mechanism can be associative, involving a pentavalent intermediate, or dissociative, proceeding through a metaphosphate-like transition state. libretexts.orgnih.gov Enzymatic reactions often enhance the electrophilicity of the phosphorus atom through interactions with metal ions, such as magnesium, which are often bound in the active site. researchgate.netlibretexts.org

Role of Specific Amino Acid Residues in Enzyme Active Sites

The catalytic efficiency and specificity of phosphate transfer enzymes are heavily dependent on the amino acid residues present in their active sites. These residues play various roles, including substrate binding, transition state stabilization, and acting as nucleophiles or general acid/base catalysts. researchgate.netnih.gov

For enzymes catalyzing phosphate transfer, negatively charged residues like aspartate and glutamate can coordinate metal ions (such as Mg²⁺) that are essential for catalysis by stabilizing the negative charges on the phosphate group and enhancing the electrophilicity of the phosphorus atom. researchgate.netlibretexts.org Positively charged residues like arginine and histidine can interact with the negatively charged phosphate groups of the substrate, aiding in binding and orientation. researchgate.net Specific residues can also act as the nucleophile that directly attacks the phosphorus atom, forming a covalent enzyme-intermediate before the phosphate group is transferred to the final acceptor molecule. nih.gov The precise arrangement and chemical properties of these amino acid residues within the active site determine the enzyme's substrate specificity and catalytic mechanism.

Chemical Ecology of Alpha-Terpineol

This section focuses on the role of Alpha-terpineol in chemical ecology, particularly in the context of insect communication and interactions. Alpha-terpineol is a naturally occurring monoterpene alcohol found in various plants. spectrumchemical.combangchemicals.comnih.govforeverest.net

Role as Semiochemicals in Insect Communication and Host Selection

Alpha-terpineol is known to function as a semiochemical, a chemical substance used in communication between organisms. ucl.ac.ukplantprotection.plwikipedia.org Semiochemicals can be involved in intraspecific communication (e.g., pheromones) or interspecific communication (e.g., allelochemicals like kairomones and allomones). plantprotection.plwikipedia.org Alpha-terpineol, as a plant volatile, can act as a kairomone, benefiting an insect receiver by providing cues for host location. wikipedia.org

Studies have investigated the role of Alpha-terpineol, often as part of complex volatile blends, in attracting insects to host plants. ucl.ac.uk The specific ratio of different volatile components, including Alpha-terpineol, can be crucial for host plant selection by insects. ucl.ac.uk For example, Alpha-terpineol has been included in bait mixtures designed to mimic host plant volatiles to study insect attraction. ucl.ac.uk

Interactions with Chemoreceptors and Olfactory Systems

Insects detect semiochemicals like Alpha-terpineol through their olfactory systems, which involve specialized chemoreceptors, primarily located on the antennae. These chemoreceptors are proteins that bind to specific volatile molecules, triggering a signal that is transmitted to the insect's nervous system, leading to a behavioral response.

The interaction of Alpha-terpineol with insect chemoreceptors is a key aspect of its function as a semiochemical. The precise binding affinity and the pattern of activation of different chemoreceptors by Alpha-terpineol, often in combination with other volatile compounds, determine the insect's perception of the chemical signal and its subsequent behavior, such as attraction or repulsion from a host plant. Research in this area aims to understand the molecular basis of olfactory perception in insects to develop strategies for pest management using semiochemicals.

Advanced Research Methodologies and Future Directions

Development of Novel Analytical Techniques for "Alphate" Species